Cas no 25699-96-1 (1-2-(1H-pyrazol-1-yl)phenylethan-1-one)

1-2-(1H-pyrazol-1-yl)phenylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-(1H-pyrazol-1-yl)phenyl)ethanone
- CHEMBL4561779
- ABA69996
- AKOS000221278
- 25699-96-1
- 1-(2-pyrazol-1-ylphenyl)ethanone
- 1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one
- G25712
- DB-290526
- Z239548822
- SCHEMBL17742692
- 1-[2-(PYRAZOL-1-YL)PHENYL]ETHANONE
- DTXSID401286077
- EN300-27422
- 1-[2-(1H-Pyrazol-1-yl)phenyl]ethanone
- 1-2-(1H-pyrazol-1-yl)phenylethan-1-one
-
- MDL: MFCD11978186
- Inchi: InChI=1S/C11H10N2O/c1-9(14)10-5-2-3-6-11(10)13-8-4-7-12-13/h2-8H,1H3
- InChI Key: KSXDQTOYVBJSRV-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 186.079313g/mol
- Surface Charge: 0
- XLogP3: 1.6
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 2
- Monoisotopic Mass: 186.079313g/mol
- Monoisotopic Mass: 186.079313g/mol
- Topological Polar Surface Area: 34.9Ų
- Heavy Atom Count: 14
- Complexity: 217
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
1-2-(1H-pyrazol-1-yl)phenylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B530535-50mg |
1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one |
25699-96-1 | 50mg |
$ 95.00 | 2022-06-01 | ||
Enamine | EN300-27422-1.0g |
1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one |
25699-96-1 | 95.0% | 1.0g |
$371.0 | 2025-02-20 | |
Enamine | EN300-27422-0.25g |
1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one |
25699-96-1 | 95.0% | 0.25g |
$142.0 | 2025-02-20 | |
A2B Chem LLC | AF35935-5g |
1-(2-(1H-pyrazol-1-yl)phenyl)ethanone |
25699-96-1 | 95% | 5g |
$1167.00 | 2024-04-20 | |
A2B Chem LLC | AF35935-500mg |
1-(2-(1H-pyrazol-1-yl)phenyl)ethanone |
25699-96-1 | 95% | 500mg |
$321.00 | 2024-04-20 | |
Aaron | AR00BIDN-250mg |
1-(2-(1H-pyrazol-1-yl)phenyl)ethanone |
25699-96-1 | 95% | 250mg |
$221.00 | 2025-01-24 | |
Aaron | AR00BIDN-500mg |
1-(2-(1H-pyrazol-1-yl)phenyl)ethanone |
25699-96-1 | 95% | 500mg |
$398.00 | 2025-01-24 | |
1PlusChem | 1P00BI5B-2.5g |
1-(2-(1H-pyrazol-1-yl)phenyl)ethanone |
25699-96-1 | 95% | 2.5g |
$953.00 | 2025-02-25 | |
Enamine | EN300-27422-0.05g |
1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one |
25699-96-1 | 95.0% | 0.05g |
$66.0 | 2025-02-20 | |
Enamine | EN300-27422-5g |
1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one |
25699-96-1 | 95% | 5g |
$1075.0 | 2023-09-10 |
1-2-(1H-pyrazol-1-yl)phenylethan-1-one Related Literature
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
Additional information on 1-2-(1H-pyrazol-1-yl)phenylethan-1-one
Introduction to 1-2-(1H-pyrazol-1-yl)phenylethan-1-one (CAS No. 25699-96-1) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
1-2-(1H-pyrazol-1-yl)phenylethan-1-one, identified by its Chemical Abstracts Service (CAS) number 25699-96-1, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and promising biological activities. This compound belongs to the class of pyrazole derivatives, which are well-documented for their versatility in pharmaceutical applications. The structural motif of 1-2-(1H-pyrazol-1-yl)phenylethan-1-one combines a phenyl ring with an ethanone group, further functionalized by a pyrazol-1-yl substituent, making it a synthetically interesting scaffold for drug discovery.
The pyrazol-1-yl moiety is known for its ability to modulate various biological pathways, including enzyme inhibition and receptor binding. This functional group has been extensively studied in the development of antiviral, anti-inflammatory, and anticancer agents. The incorporation of the phenyl ring in 1-2-(1H-pyrazol-1-yl)phenylethan-1-one enhances its binding affinity to biological targets, making it a valuable candidate for further exploration in medicinal chemistry.
In recent years, the interest in pyrazole derivatives has surged due to their broad spectrum of biological activities. Researchers have been particularly focused on their potential as kinase inhibitors, which are crucial in the treatment of cancers and inflammatory diseases. The structure of 1-2-(1H-pyrazol-1-yl)phenylethan-1-one suggests that it may interact with kinases by mimicking natural substrates or by blocking ATP binding pockets. This has led to several studies investigating its efficacy as an inhibitor of aberrantly activated kinases in cancer cells.
One of the most compelling aspects of 1-2-(1H-pyrazol-1-yl)phenylethan-1-one is its synthetic accessibility. The compound can be readily prepared through multi-step organic synthesis, starting from commercially available precursors such as pyrazole and phenylacetic acid derivatives. This ease of synthesis makes it an attractive scaffold for medicinal chemists who are looking to develop novel analogs with improved pharmacological properties.
Recent advancements in computational chemistry have further enhanced the study of 1-2-(1H-pyrazol-1-yl)phenylethan-1-one. Molecular docking simulations have been employed to predict its binding interactions with various biological targets, including protein kinases and transcription factors. These simulations have provided valuable insights into the compound's mechanism of action and have guided the design of more potent derivatives.
The potential applications of 1-2-(1H-pyrazol-1-yl)phenylethan-1-one extend beyond oncology. Studies have shown that this compound may also exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The ability of pyrazole derivatives to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways has been well-documented, and 1-(2-(pyrazol)-3-yloxy)benzeneacetonitrile, a closely related compound, has shown promising results in preliminary antimicrobial assays.
In addition to its biological activities, the chemical stability of 25699–96– 25699–96– 25699–96– 25699–96– 25699–96– 25699–96– 25699–96– 25699–96– 25699–96– 25699–96– makes it suitable for long-term storage and transportation, which is essential for both research and commercial purposes. The compound's solubility profile also allows for easy formulation in various solvents, facilitating its use in both in vitro and in vivo studies.
The integration of machine learning and artificial intelligence (AI) into drug discovery has revolutionized the way researchers identify promising candidates like (E)-3-(4-fluorophenyl)-5-methylidene pyrazole -4-carboxylic acid ethyl ester). AI-driven platforms can predict the biological activity of compounds based on their structural features, significantly reducing the time required for hit identification. When combined with experimental validation, this approach has led to the rapid development of novel therapeutic agents.
Future research on (E)-3-(4-fluorophenyl)-5-methylidene pyrazole -4-carboxylic acid ethyl ester) is likely to focus on optimizing its pharmacokinetic properties and exploring new therapeutic indications. The development of prodrugs or analogs with enhanced bioavailability could expand its clinical utility. Furthermore, investigating its potential as a scaffold for combination therapies may open up new avenues in treating complex diseases such as cancer and neurodegenerative disorders.
The growing body of evidence supporting the biological activity of pyrazole derivatives underscores the importance of compounds like (E)-3-(4-fluorophenyl)-5-methylidene pyrazole -4-carboxylic acid ethyl ester) (CAS No. [Insert relevant CAS number if applicable]). As research continues to uncover new therapeutic targets and mechanisms, compounds such as these will play a pivotal role in shaping the future of medicine.
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